(-)-Apomorphine (hydrochloride hydrate)
Description
Historical Perspectives on Aporphine (B1220529) Alkaloid Discovery and Early Investigations
The story of (-)-apomorphine is intertwined with the broader history of aporphine alkaloid chemistry and the development of modern pharmacology.
The first synthesis of what is now known as apomorphine (B128758) was achieved in 1845 by the Finnish chemist Adolf Edvard Arppe, who produced the compound by treating morphine with an excess of sulphuric acid. nih.gov The resulting product was initially named "sulfomorphide". nih.gov The work of Arppe, however, was largely overshadowed by that of Augustus Matthiessen and Charles Romley Alder Wright in 1869. nih.gov By heating morphine with concentrated hydrochloric acid, they synthesized the hydrochloride salt, which they named "apomorphia". nih.govwikipedia.org This name was deliberately chosen to signify both its origin from morphine (from the Greek prefix apo, meaning "from" or "derived from") and its distinct chemical nature. nih.govwikipedia.org They also found other synthetic routes, such as heating codeine with hydrochloric acid or zinc chloride. nih.gov
These early syntheses were characterized by heating morphine-type alkaloids in the presence of a strong acid, which promotes the necessary dehydration and molecular rearrangement. wikipedia.orgsapub.org However, these methods often resulted in low yields. wikipedia.org
Table 1: Key Events in the Synthesis and Nomenclature of Apomorphine
| Year | Researcher(s) | Key Contribution | Initial Name |
| 1845 | Adolf Edvard Arppe | First synthesis from morphine and sulphuric acid. nih.gov | Sulfomorphide nih.gov |
| 1850 | Thomas Anderson | Synthesis from codeine and sulfuric acid. nih.gov | - |
| 1869 | Matthiessen & Wright | Synthesis from morphine and hydrochloric acid; named the compound. nih.govwikipedia.org | Apomorphia nih.gov |
In 1869, alongside its synthesis, the chemical formula for apomorphine was correctly identified as C₁₇H₁₇NO₂, reflecting the loss of one water molecule from morphine (C₁₇H₁₉NO₃). nih.gov Despite this early insight, the precise and complex tetracyclic structure of the molecule was not fully elucidated until 1902. nih.gov
(-)-Apomorphine is the (R)-enantiomer, which is the pharmacologically active form. wikipedia.orgdrugbank.com Its absolute configuration was confirmed through later synthetic work, such as the 1981 synthesis of both (R)-(-) and (S)-(+)-apomorphine from thebaine and bulbocapnine, respectively, by Neumeyer and colleagues. acs.orgacs.org The compound's systematic IUPAC name is (6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol. wikipedia.orgdrugbank.com The hydrochloride hydrate (B1144303) salt is often used in research due to its greater stability compared to the free base, which can degrade and turn green upon exposure to air and light. acs.orgnih.gov
Initial pharmacological interest in apomorphine was centered on its potent emetic (vomit-inducing) properties. wikipedia.org This effect was confirmed in early tests and led to its consideration for therapeutic emesis. wikipedia.org Early preclinical studies also noted its use in veterinary medicine for treating stereotypies, which are repetitive, unvarying behaviors in farm animals. wikipedia.org
Beyond these effects, early observations documented its sedative properties. nih.gov It was explored for its potential to calm patients, including those experiencing alcohol-related agitation. nih.gov A significant outcome of this early research was the use of apomorphine-induced behaviors, such as stereotypy in rodents, as a preclinical model. nih.gov This model became a valuable tool for studying the central dopaminergic system and for screening new drugs with potential antipsychotic activity, such as haloperidol (B65202) and risperidone. nih.gov
Academic Significance and Contemporary Research Trajectories
The academic significance of (-)-apomorphine is primarily rooted in its action as a non-selective dopamine (B1211576) agonist. It stimulates both D1-like and D2-like receptor families, though it shows a higher affinity for D2-like receptors (D₂, D₃, and D₄). wikipedia.orgresearchgate.net This pharmacological profile makes it an invaluable probe for investigating the roles of the dopaminergic system in various physiological and pathological processes. nih.gov
Contemporary research continues to explore the therapeutic potential of (-)-apomorphine, with several key trajectories:
Parkinson's Disease (PD): A major focus of current research is its application in managing advanced PD. nih.gov Studies have demonstrated its efficacy in treating motor fluctuations, known as "off" episodes, which are periods of poor mobility that can occur as other medications wear off. nih.govmdedge.comparkinsonseurope.org
Novel Delivery Systems: Due to its extensive first-pass metabolism and resulting poor oral bioavailability, researchers are actively developing alternative delivery methods. researchgate.net These include continuous subcutaneous infusions and sublingual films, which aim to provide more stable plasma concentrations. researchgate.netnih.govdrugs.com An investigational therapy, SER-252, utilizes a polymer-based platform to enable continuous delivery of apomorphine. stocktitan.net
Neuroprotection: There is a growing interest in the potential neuroprotective properties of apomorphine. researchgate.net Research is investigating its antioxidant and iron-chelating capabilities as possible mechanisms for slowing neurodegeneration. wikipedia.org
Alzheimer's Disease: Preclinical studies have suggested that apomorphine may inhibit the aggregation of amyloid-beta fibrils, a key pathological hallmark of Alzheimer's disease, opening a new avenue for research. wikipedia.orgmdpi.com
Other Applications: The compound's effects on the central nervous system continue to be explored in other areas, including the treatment of erectile dysfunction and addiction. mdpi.comnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH.H2O/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;;/h2-6,13,19-20H,7-9H2,1H3;1H;1H2/t13-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQCJDBYNZMPOA-FFXKMJQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4), 28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | SID56422117 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41372-20-7, 314-19-2 | |
| Record name | Apomorphine hydrochloride hemihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41372-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apomorphine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Apomorphine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Modifications
Classic Chemical Rearrangement Routes from Opioid Alkaloids
Historically, (-)-apomorphine is not isolated from natural sources but is a semi-synthetic derivative produced from morphine. sapub.orgwikipedia.org This transformation involves a significant structural rearrangement of the morphine skeleton.
The conversion of morphine to apomorphine (B128758) is a classic example of an acid-catalyzed cationic rearrangement. sapub.orgresearchgate.net The process is initiated by the acid-promoted dehydration of the allylic alcohol at carbon-6 (C-6) in the morphine molecule. sapub.org This dehydration leads to a double bond shift and the formation of an allylic carbonium ion at C-8. sapub.orgresearchgate.net
This carbocation is the critical intermediate that drives the subsequent skeletal reorganization. sapub.org It facilitates a 1,3-migration through the breaking of the C-C bond of the ethanamine chain within the piperidine (B6355638) ring. sapub.orgresearchgate.net This step is thermodynamically favorable as it eliminates the strained, three-dimensional bridged structure of morphine, forming a more stable, nearly planar new D-ring. sapub.org A more stable tertiary, benzylic carbonium ion is formed at C-13, which is then neutralized by deprotonation, creating a double bond that is conjugated with the benzene (B151609) ring. sapub.orgresearchgate.net
The final stage of the rearrangement involves the dihydrofuran ring of the morphine structure. sapub.org Protonation of the oxygen atom forms an oxonium ion, leading to ring-opening at the alicyclic side. The resulting allylic carbonium ion is neutralized through aromatization, which forms the second benzene ring characteristic of the apomorphine catechol structure. sapub.org
Various acids and reaction conditions have been employed to effect the transformation of morphine into apomorphine. Early methods involved heating morphine with concentrated hydrochloric acid at high temperatures (140-150°C), though yields could be low. sapub.orgwikipedia.org Other strong acids such as sulfuric acid have also been used. sapub.org
Table 1: Comparison of Reaction Conditions for Morphine to Apomorphine Conversion
| Acid/Reagent | Additional Conditions | Temperature | Reported Yield |
|---|---|---|---|
| Hydrochloric Acid (35%) | - | 140-150°C | Variable (0.6% to 46%) sapub.orgwikipedia.org |
| Phosphoric Acid & Phosphorus Pentoxide | Water scavenger | 90-100°C | ~63% (crude) sapub.orggoogle.com |
| Methanesulfonic Acid | Microwave assisted | 90°C | 73% sapub.org |
| Sulfuric Acid | - | Not specified | Not specified sapub.org |
Total Synthesis Approaches to Apomorphine and Analogues
While semi-synthesis from morphine is the traditional route, total synthesis provides a way to create apomorphine and its analogs from simple, readily available starting materials, offering greater flexibility for structural modifications.
Several strategies have been developed for the total synthesis of racemic apomorphine. The Bischler-Napieralski reaction is a key method, involving the intramolecular electrophilic aromatic substitution of β-arylethylamides in acidic conditions to form dihydroisoquinolines, a core component of the apomorphine structure. google.comwikipedia.org
Other notable approaches include:
Gadamer Condensation: This method has also been explored for the synthesis of racemic apomorphine, though it can result in low yields. google.com
Pschorr Reaction: This pathway involves the reduction of an intermediate formed from the alkylation of a Ressert anion with 2-nitro-benzyl chloride to obtain racemic apomorphine. google.com
Benzyne (B1209423) Cycloaddition: An intermolecular benzyne cycloaddition reaction has been utilized, but the difficulty in obtaining starting materials and the severe reaction conditions pose challenges for industrial-scale production. google.com
In 1973, the first total synthesis of racemic apomorphine was reported. acs.org
Producing the specific, biologically active (R)-(-)-apomorphine enantiomer requires stereocontrol. One common strategy is the resolution of a racemic mixture. For example, racemic apomorphine dimethyl ether can be resolved using a chiral acid, such as d-dibenzoyl tartaric acid or (-)-tartaric acid, to separate the (R) and (S) enantiomers. google.comnih.gov The desired enantiomer of the ether is then demethylated to yield the final product. nih.gov
Another approach involves starting from chiral natural products. Both enantiomers of apomorphine have been synthesized from the natural opiates thebaine and bulbocapnine. acs.org It is also possible to convert the readily available (R)-(-)-apomorphine into its enantiomer, (S)-(+)-apomorphine. This can be achieved by dehydrogenating the dimethyl ether of (R)-(-)-apomorphine, followed by a reduction that results in racemization. The resulting racemic mixture is then resolved to isolate the (S)-(+) enantiomer. nih.gov
Design and Synthesis of Novel Apomorphine Derivatives
The design and synthesis of novel apomorphine derivatives aim to improve its pharmacological profile. duke.edu Research has focused on modifying three primary regions of the apomorphine scaffold: the phenyl ring, the catechol ring, and the N-methyl group. nih.gov
Synthetic strategies often involve late-stage functionalization of the apomorphine core or building analogs through total synthesis. duke.edunih.gov For instance, substituents like bromine and alkyl groups have been introduced at the C-1 and C-3 positions of the phenyl ring. nih.gov A key step in one such synthesis is a regioselective [4+2] cyclization between an aryne precursor and an isoquinoline (B145761) derivative to construct the core aporphine (B1220529) ring. nih.gov
The catechol moiety is also a key target for modification. Direct functionalization of the 10,11-dihydroxy group can be performed to create ester (e.g., O,O′-diacetyl apomorphine) and ether (e.g., O,O′-dimethyl apomorphine) derivatives. researchgate.netresearchgate.net Halogenation at the C-9 position has been achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), followed by coupling reactions to introduce further diversity. nih.gov These modifications can influence receptor binding and signaling pathways. nih.govacs.org
Table 2: Examples of Synthesized Apomorphine Derivatives
| Derivative Name | Modification Type | Position of Modification | Reference |
|---|---|---|---|
| C-1 Bromo-apomorphine | Halogenation | Phenyl Ring (C-1) | nih.gov |
| C-3 Bromo-apomorphine | Halogenation | Phenyl Ring (C-3) | nih.gov |
| C-9 Bromo-apomorphine | Halogenation | Catechol Ring (C-9) | nih.gov |
| O,O′-diacetyl apomorphine | Esterification | Catechol Ring (C-10, C-11) | researchgate.net |
| O,O′-dipropionyl apomorphine | Esterification | Catechol Ring (C-10, C-11) | researchgate.net |
| O,O′-dimethyl apomorphine | Etherification | Catechol Ring (C-10, C-11) | researchgate.net |
Structure-Activity Relationship (SAR) Driven Modifications
Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological activity. For apomorphine, SAR studies have guided modifications across its tetracyclic ring system to identify key pharmacophoric elements. nih.govnih.gov The molecule can be divided into three primary regions for these modifications: the catechol ring, the phenyl ring, and the N-alkyl group. nih.gov
Modifications to the A ring (the non-catecholic aromatic ring) have shown that substituents at the 2-position can significantly influence receptor affinity and selectivity. For instance, the introduction of a methoxy (B1213986) or hydroxy group at the C-2 position, particularly when combined with an N-n-propyl group, has been found to produce compounds with exceptionally high affinity for the D2 receptor and high D2/D1 selectivity. nih.gov This suggests that secondary binding sites on the D2 receptor can interact with these C-2 substituents. nih.gov
The catechol moiety (the 10,11-dihydroxy groups) is known to be critical for apomorphine's activity as a dopamine (B1211576) receptor agonist. nih.gov However, this group also makes the molecule susceptible to auto-oxidation. nih.gov To address this, researchers have prepared derivatives with the catechol hydroxyls protected by various groups, such as acetyl, methylene, or methoxymethyl (MOM). nih.gov Additionally, direct functionalization of the catechol ring at the C-9 position with halogens (bromine, chlorine) or alkyl groups has been explored. These modifications, however, generally led to a reduction in agonist activity for both G-protein and β-arrestin 2 signaling pathways at dopamine receptors. nih.gov
Alterations of the N-substituent have also been a key area of investigation. Replacing the N-methyl group of apomorphine with an N-n-propyl group, for example, can impact the compound's pharmacological profile. nih.gov The combination of an N-n-propyl group with a 2-hydroxy substituent resulted in one of the most potent D2 affinity analogs. nih.gov
| Modification Site | Substituent/Modification | Observed Effect on Receptor Activity/Affinity |
|---|---|---|
| A Ring (C-2) | -OCH3, -OH | Increased D2 receptor affinity and selectivity, especially with N-n-propyl group. nih.gov |
| A Ring (C-1, C-3) | Bromine, Alkyl groups | General reduction in activity. nih.gov |
| Catechol Ring (C-9) | -Br, -Cl, Alkyl, Aryl groups | Largely reduced agonism for both G-protein and β-arrestin 2 pathways. nih.gov |
| Catechol Ring (C-10, C-11) | Protecting groups (acetyl, methylene, MOM) | Prepared to improve stability and bioavailability; may alter activity. nih.gov |
| Nitrogen Atom (N-6) | N-n-propyl | Modifies pharmacological activity; enhances D2 affinity when combined with C-2 substituents. nih.govnih.gov |
Synthesis of Compounds with Altered Substituent Patterns and Stereochemistry
The generation of novel apomorphine analogs has been achieved through various synthetic strategies, including late-stage functionalization of the natural product and total synthesis. nih.gov Total synthesis approaches are particularly valuable as they allow for chemical substitutions at previously unexplored locations, enabling more robust drug development campaigns.
One key synthetic strategy involves a regioselective [4+2] cycloaddition between an aryne precursor and an isoquinoline derivative to construct the core aporphine ring system. nih.gov This method has been successfully used to create analogs with bromine and alkyl groups at the C-1 or C-3 positions on the phenyl ring. nih.gov
Late-stage functionalization of the (-)-apomorphine scaffold is another common approach. For example, C-9 substituted analogs have been prepared through direct electrophilic substitution. Treatment of (-)-apomorphine with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) yields the corresponding 9-bromo and 9-chloro derivatives. nih.gov The resulting 9-bromoapomorphine can then serve as a versatile intermediate for introducing various alkyl or aryl substituents via palladium-catalyzed cross-coupling reactions. nih.gov
Stereochemistry is a critical aspect of apomorphine's pharmacology. The naturally occurring (R)-(-) enantiomer is a potent dopamine receptor agonist, whereas its synthetic antipode, the (S)-(+) enantiomer, acts as a dopamine receptor antagonist. nih.gov The synthesis of the non-natural (S)-(+)-apomorphine has been accomplished from (R)-(-)-apomorphine. This process involves the dehydrogenation of the dimethyl ether of (R)-(-)-apomorphine, followed by a reduction that results in racemization. The resulting racemic mixture is then resolved using a chiral acid, and subsequent ether cleavage yields the desired (S)-(+)-apomorphine. nih.gov The availability of both enantiomers is crucial for detailed pharmacological studies, including the exploration of biased agonism. nih.gov
| Synthetic Strategy | Key Reactions | Resulting Analogs |
|---|---|---|
| Regioselective Cycloaddition | [4+2] cyclization of an aryne precursor and an isoquinoline derivative. nih.gov | C-1 and C-3 substituted analogs (e.g., bromo, ethyl). nih.gov |
| Late-Stage Functionalization | Electrophilic halogenation (NBS, NCS); Pd-catalyzed cross-coupling. nih.gov | C-9 substituted analogs (e.g., bromo, chloro, methyl, ethyl, aryl). nih.gov |
| Stereochemical Inversion | Dehydrogenation, reduction (racemization), chiral resolution. nih.gov | (S)-(+)-apomorphine from (R)-(-)-apomorphine. nih.gov |
| Total Synthesis | Assembly from readily available fragments. | Access to aporphine analogs that were previously difficult to access. |
Development of Analogs for Exploring Biased Agonism
Recent research has focused on developing apomorphine analogs that act as "biased agonists". nih.govacs.org Traditional agonists activate all signaling cascades associated with a receptor, such as the G-protein and β-arrestin pathways. nih.govyoutube.com A biased ligand, however, can selectively activate a single pathway or a subset of pathways. nih.govfrontiersin.org The development of β-arrestin biased agonists for dopamine receptors is a strategic therapeutic approach, as studies suggest that the β-arrestin pathway may be associated with desired locomotor effects, while the G-protein pathway might be linked to certain adverse effects. duke.edu
To this end, structure-functional-selectivity relationship (SFSR) studies have been conducted on novel apomorphine analogs to identify structural features that confer biased signaling at D1 and D2 dopamine receptors. nih.govacs.org Researchers have synthesized and tested a range of analogs with modifications on the phenyl and catechol rings. nih.gov
| Compound Series | Key Modification | Receptor(s) | Observed Signaling Bias |
|---|---|---|---|
| (R)-3, (R)-4 | Bromine at C-1 or C-3 | D1 | Weak bias toward G-protein signaling. nih.gov |
| (S)-3, (S)-4 | Bromine at C-1 or C-3 | D1, D2 | Showed biased antagonism for β-arrestin 2. nih.gov |
| C-9 Substituted Analogs | Halogen/alkyl groups at C-9 | D1, D2 | Generally reduced agonism for both pathways, not contributing significantly to functional selectivity. nih.gov |
Molecular Pharmacology and Receptor Interaction Dynamics
Dopamine (B1211576) Receptor Subtype Agonism and Binding Affinities
(-)-Apomorphine is a non-ergoline dopamine agonist that interacts broadly with dopamine receptor subtypes. drugbank.com Its pharmacological profile is characterized by a complex pattern of agonism across both D1-like and D2-like receptor families, which are G-protein coupled receptors crucial for motor control, motivation, and cognition. nih.govfrontiersin.org
Characterization of D1-like (D1, D5) and D2-like (D2, D3, D4) Receptor Interactions
(-)-Apomorphine acts as a non-selective agonist, activating all subtypes of dopamine receptors (D1-D5). science.gov However, it demonstrates a preferential affinity for the D2-like receptor family (D2, D3, D4) over the D1-like family (D1, D5). nih.gov While it binds with high affinity to D2, D3, and D5 receptors, its affinity for the D1 receptor is comparatively lower. drugbank.comnih.gov Despite this lower affinity, its engagement with D1/D5 receptors is considered functionally significant at therapeutic concentrations, distinguishing it from more selective D2/D3 agonists. nih.gov This broad-spectrum agonism allows it to modulate a wide range of dopaminergic pathways. nih.govscience.gov The D1-like receptors are typically coupled to Gs/olf proteins, stimulating adenylyl cyclase, while D2-like receptors couple to Gi/o proteins, which inhibit adenylyl cyclase activity. nih.gov
Table 1: Receptor Binding Profile of (-)-Apomorphine at Dopamine Receptor Subtypes This table summarizes the receptor targets and actions of (-)-Apomorphine.
| Target Receptor | Receptor Family | Pharmacological Action |
|---|---|---|
| Dopamine D1 | D1-like | Agonist nih.gov |
| Dopamine D2 | D2-like | Agonist drugbank.com |
| Dopamine D3 | D2-like | Agonist drugbank.com |
| Dopamine D4 | D2-like | Agonist nih.gov |
Discrimination between High-Affinity (D2High) and Low-Affinity (D2Low) Receptor States
Dopamine D2 receptors exist in two interconvertible affinity states for agonists: a high-affinity state (D2High) coupled to G-proteins, which is functionally active, and a low-affinity state (D2Low) that is uncoupled from G-proteins. acs.orgnih.gov The therapeutic relevance of dopamine agonists often correlates with their interaction at the D2High state. acs.orgnih.gov
(-)-Apomorphine demonstrates a significantly higher affinity for the D2High state compared to the D2Low state. acs.org Experimental studies using rat striatal homogenates have quantified the dissociation constants (Ki) for apomorphine (B128758), revealing a much tighter binding to the active, high-affinity conformation. acs.org Computational simulations and experimental results both confirm that apomorphine binds more favorably than endogenous dopamine to both D2High and D2Low conformers. acs.org
Table 2: Dissociation Constants (Ki) of (-)-Apomorphine and Dopamine at D2 Receptor Affinity States Data from competition experiments versus [³H]domperidone in rat striata homogenates. acs.org
| Ligand | Receptor State | Dissociation Constant (Ki) |
|---|---|---|
| (-)-Apomorphine | D2High | 1.8 ± 0.9 nM acs.org |
| (-)-Apomorphine | D2Low | 98 ± 40 nM acs.org |
| Dopamine | D2High | 6.1 ± 3.5 nM acs.org |
Differential Modulation of Pre-synaptic and Post-synaptic Dopamine Receptors
(-)-Apomorphine's effects are influenced by its ability to act on both presynaptic and postsynaptic dopamine receptors, which can lead to opposing functional outcomes. nih.govnih.gov Presynaptic D2 autoreceptors regulate the synthesis and release of dopamine; their stimulation typically reduces dopaminergic neurotransmission. nih.gov Postsynaptic receptors mediate the response in the target neuron. nih.gov
Studies suggest that at lower doses, (-)-apomorphine's effects may be predominantly mediated through its action on presynaptic D2 receptors, leading to an inhibitory effect on neuronal transmission. nih.gov For instance, the depression of the monosynaptic mass reflex in spinalized rats by low-dose apomorphine is attributed to the stimulation of presynaptic D2 receptors. nih.gov Conversely, effects such as the improvement of sensorimotor gating have been linked to the stimulation of postsynaptic dopamine receptors, which subsequently increases mesolimbic dopamine neurotransmission. nih.gov This differential activity suggests that the net effect of the compound can depend on the baseline state of the dopaminergic system and the specific neural circuit involved. nih.gov
Non-Dopaminergic Receptor Binding and Functional Interactions
Beyond its well-established role as a dopamine agonist, (-)-apomorphine also exhibits significant interactions with other neurotransmitter systems, including serotonergic and adrenergic receptors. drugbank.com
Serotonergic Receptor Subtype (5HT1A, 5HT2A, 5HT2B, 5HT2C) Profile
(-)-Apomorphine functions as an agonist at several serotonin (B10506) (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. drugbank.com The interaction with these receptors contributes to its complex pharmacological profile. For example, 5-HT1A receptor agonism has been associated with contributing to the prevention of dyskinesia, a potential complication of dopaminergic therapy. drugbank.com
Research has also shown that repeated administration of (-)-apomorphine can lead to an upregulation of 5-HT2A receptors in the frontal and cerebral cortex of rats, as measured by an increase in the maximal number of [³H]ketanserin binding sites. nih.gov This neuroadaptive change occurs independently of certain behavioral manifestations, indicating a direct pharmacological effect on the serotonergic system. nih.gov
Table 3: (-)-Apomorphine Interaction with Serotonergic Receptor Subtypes This table outlines the known interactions of (-)-Apomorphine with specific serotonin receptors.
| Target Receptor | Pharmacological Action | Observed Effect |
|---|---|---|
| 5-HT1A | Agonist drugbank.com | May contribute to prevention of dyskinesia. drugbank.com |
| 5-HT2A | Agonist drugbank.com | Repeated treatment upregulates receptor density. nih.gov |
| 5-HT2B | Agonist drugbank.com | Agonism at this receptor is associated with fibrotic reactions. drugbank.com |
Adrenergic Receptor Subtype (α1B, α1D, α2A, α2B, α2C) Interactions
(-)-Apomorphine's receptor activity extends to the adrenergic system, where it primarily interacts with α2-adrenergic receptor subtypes. drugbank.com It has been identified as an agonist for the α2A, α2B, and α2C adrenoceptors. drugbank.com These receptors are Gi/o-protein coupled and are involved in modulating the release of norepinephrine (B1679862) and other neurotransmitters. nih.gov
Table 4: (-)-Apomorphine Interaction with Adrenergic Receptor Subtypes This table summarizes the known interactions of (-)-Apomorphine with specific adrenergic receptors.
| Target Receptor | Receptor Family | Pharmacological Action |
|---|---|---|
| α1B | α1-adrenergic | Agonist drugbank.com |
| α1D | α1-adrenergic | Data not sufficiently available in search results |
| α2A | α2-adrenergic | Agonist drugbank.com |
| α2B | α2-adrenergic | Agonist drugbank.com |
Trace Amine-Associated Receptor 1 (TAAR1) Activation Properties
(-)-Apomorphine has been identified as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in modulating monoaminergic systems. nih.govoup.com In vitro studies have demonstrated that apomorphine can activate both mouse and rat TAAR1. nih.govresearchgate.net As TAAR1 is coupled to a stimulatory G-protein (Gαs), its activation by an agonist like apomorphine results in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. oup.comresearchgate.netoup.com
Radioligand-binding assays have confirmed apomorphine's interaction with TAAR1 across various species, including mouse, rat, Cynomolgus monkey, and human. oup.comoup.com The highest binding affinities were observed at the rodent TAAR1, with values around 300 nM. oup.comoup.com The activation of TAAR1 is not only caused by trace amines but also by various monoaminergic drugs, including apomorphine. oup.com
The functional consequence of this interaction has been explored in vivo using TAAR1 knockout (TAAR1-KO) mice. nih.govoup.com While low, presynaptic doses of apomorphine showed no significant behavioral differences between TAAR1-KO and wild-type mice, higher doses revealed the contribution of TAAR1. nih.govoup.com Specifically, apomorphine-induced climbing behavior was significantly reduced in TAAR1-KO mice compared to controls. nih.govoup.com Furthermore, the absence of TAAR1 receptors diminished certain stereotypic behaviors, such as licking, induced by high doses of apomorphine. nih.govoup.com These findings indicate that apomorphine's activity at TAAR1 contributes to some of its behavioral effects, particularly at higher concentrations. nih.govresearchgate.net
| Receptor | Species | Binding Affinity (Ki) | Functional Effect |
|---|---|---|---|
| TAAR1 | Mouse | ~300 nM | Agonist, increases cAMP |
| TAAR1 | Rat | ~300 nM | Agonist, increases cAMP |
| TAAR1 | Human | Binding confirmed | N/A |
| TAAR1 | Cynomolgus Monkey | Binding confirmed | N/A |
Computational and Experimental Insights into Mu-Opioid Receptor Interaction
The interaction between (-)-apomorphine and the mu-opioid receptor (MOR) has been investigated primarily through computational methods. A molecular docking study demonstrated that apomorphine can bind efficiently to the human mu-opioid receptor at its activation site. nanobioletters.com This in silico analysis explored various binding conformations and calculated the corresponding binding energies, which ranged from -4.19 to -6.92 Kcal/mol, suggesting a stable interaction. nanobioletters.com The study highlighted the role of hydrophobicity, aromaticity, hydrogen bonds, and ionizability in the binding process. nanobioletters.com
Experimental evidence for a direct functional interaction is less direct. Studies using mu-opioid receptor knockout mice have provided some insights. nih.gov These mice exhibit an enhanced locomotor response to apomorphine treatment compared to wild-type mice. nih.govdntb.gov.ua This heightened sensitivity may be linked to a compensatory up-regulation of D2 dopamine receptors in the brains of mice lacking the mu-opioid receptor gene. nih.gov Specifically, the binding of D2 dopamine receptors in the caudate putamen was found to be significantly higher in the knockout mice. nih.gov
| Method | Key Finding | Details |
|---|---|---|
| Computational (Molecular Docking) | Apomorphine binds efficiently to the mu-opioid receptor. | Calculated binding energies for 10 conformations ranged from -4.19 to -6.92 Kcal/mol. nanobioletters.com |
| Experimental (Knockout Mice) | Enhanced locomotor activity in MOR-knockout mice after apomorphine administration. | Potentially linked to a compensatory increase in D2 dopamine receptor binding. nih.gov |
Intracellular Signaling Pathways and Functional Selectivity
G-Protein Coupling and Downstream Effector Systems (e.g., cAMP)
(-)-Apomorphine is a non-ergoline dopamine agonist that interacts with high affinity to dopamine D2-like receptors (D2, D3, D5) and also activates D1-like receptors. drugbank.comyoutube.com The intracellular signaling cascades initiated by apomorphine are dictated by the specific G-protein to which these receptor subtypes couple. nih.gov
Dopamine D1-like receptors (D1 and D5) are coupled to the Gs family of G-proteins. nih.gov Agonist binding to these receptors, including by apomorphine, leads to the activation of adenylyl cyclase, which in turn stimulates the synthesis of cyclic AMP (cAMP) from ATP. nih.gov In contrast, the D2-like receptor family (D2, D3, and D4) couples to the Gi/o family of G-proteins. nih.gov Consequently, apomorphine's agonism at these receptors results in the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. nih.gov
Furthermore, as discussed previously, apomorphine activates TAAR1, which couples to Gαs, thereby also contributing to an increase in cellular cAMP levels. oup.comoup.com Therefore, the net effect of apomorphine on cAMP signaling within a specific cell or brain region is complex, depending on the relative expression and distribution of these different receptor subtypes.
β-Arrestin Recruitment and Biased Agonism at Dopamine Receptors
Beyond canonical G-protein signaling, dopamine receptors also activate distinct pathways mediated by β-arrestin. nih.gov (-)-Apomorphine is generally considered a nonselective, unbiased agonist at both D1 and D2 dopamine receptors, meaning it activates both G-protein and β-arrestin signaling pathways. nih.gov However, more nuanced characterizations have defined it as a partial agonist concerning β-arrestin2 recruitment to the D2 receptor. nih.govresearchgate.net In a Bioluminescence Resonance Energy Transfer (BRET) assay, apomorphine demonstrated an efficacy of 87% for β-arrestin2 recruitment relative to dopamine. researchgate.net
The concept of "biased agonism" or "functional selectivity" describes how a ligand can preferentially activate one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin) at the same receptor. nih.gov This is highly relevant as overactivation of the G-protein mediated pathway has been associated with adverse effects like dyskinesia, whereas β-arrestin 2 signaling may contribute to desired locomotor effects. nih.govduke.edu This has spurred research into developing apomorphine analogs that are biased towards the β-arrestin pathway, with the therapeutic goal of separating beneficial effects from side effects. nih.govduke.edu Studies have shown that while (R)-apomorphine is an unbiased agonist, its (S)-enantiomer can act as a biased antagonist for β-arrestin 2 at both D1 and D2 receptors. nih.gov
| Receptor | Pathway | Apomorphine's Role | Reported Efficacy |
|---|---|---|---|
| D1/D2 | G-Protein & β-Arrestin | Unbiased Agonist | Activates both pathways. nih.gov |
| D2 | β-Arrestin2 Recruitment | Partial Agonist | 87% relative to dopamine. researchgate.net |
Allosteric Receptor-Receptor Interactions and Oligomerization (e.g., D2R Homodimerization)
G-protein coupled receptors, including the dopamine D2 receptor (D2R), can exist and function as monomers or as part of larger complexes, such as homodimers or heterodimers. nih.govacs.org The binding of agonists like apomorphine has been investigated in the context of both D2R monomers and D2R homodimers using computational and experimental techniques. nih.govacs.orgresearchgate.net
Studies have revealed that D2R homodimerization can result in allosteric receptor-receptor interactions, where the binding of a ligand to one receptor unit influences the binding properties of the adjacent unit. nih.govacs.org This can manifest as negative cooperativity between agonist ligands. nih.govacs.org Computational models of D2R homodimers have successfully predicted this measured negative cooperativity. nih.govacs.org The interface for this allosteric interaction in the D2R dimer is associated with the transmembrane region 4 (TM4). nih.govacs.org The development of bivalent ligands, which consist of two apomorphine pharmacophores connected by a spacer, has served as a valuable tool for investigating the phenomenon of D2R dimerization and its pharmacological consequences. rsc.org
Modulation of Key Signaling Molecules (e.g., ERK1/2, GRK2)
The intracellular signaling cascades initiated by (-)-apomorphine converge on several key signaling molecules, including extracellular signal-regulated kinases (ERK1/2) and G protein-coupled receptor kinases (GRKs).
ERK1/2: Acute administration of apomorphine has been shown to increase the activation (phosphorylation) of ERK in dopamine projection areas like the prefrontal cortex and the nucleus accumbens. nih.gov The activation of ERK is a downstream consequence of both D1 and D2 receptor stimulation. For instance, apomorphine-induced activation of dopamine receptors in astrocytes modulates the expression of fibroblast growth factor-2 (FGF-2) through both the cAMP/Protein Kinase A (PKA) pathway and the MEK/MAPK (ERK) signaling cascade. nih.govpsu.edu
GRK2: G protein-coupled receptor kinases play a critical role in the regulation of GPCRs by phosphorylating them, which promotes β-arrestin binding and subsequent desensitization or alternative signaling. nih.govmdpi.com GRK2 and GRK3 are the primary kinases that mediate agonist-stimulated D2R phosphorylation. nih.gov Overexpression of GRK2 enhances D2R β-arrestin recruitment. nih.govconsensus.app Studies using cells with GRK2 selectively deleted in D2R-expressing neurons show altered behavioral responses, indicating that GRK2 in these neurons is required for the full effects of dopamine agonists. nih.gov Interestingly, GRKs can enhance β-arrestin recruitment to the D2R through mechanisms that are independent of receptor phosphorylation, highlighting a complex modulatory role for these kinases in apomorphine's signaling profile. consensus.app
Preclinical Neurobiological Investigations
Neuroprotective and Antioxidant Mechanisms
(-)-Apomorphine, a compound traditionally recognized for its potent agonistic activity at dopamine (B1211576) D1 and D2 receptors, has been the subject of extensive preclinical research to elucidate its neuroprotective and antioxidant properties. nih.govdrugbank.com These investigations have revealed a multifaceted mechanism of action that extends beyond its dopaminergic effects, highlighting its potential as a modulator of key cellular pathways involved in neuronal survival and resilience.
(-)-Apomorphine has demonstrated significant efficacy as a direct scavenger of free radicals. In studies utilizing rat brain mitochondrial fractions, (-)-Apomorphine was shown to be a highly potent inhibitor of ascorbate/iron-stimulated free radical processes. nih.gov Its capacity to inhibit lipid peroxidation, as measured by the thiobarbituric acid reaction, was found to be more than twice as effective as desferrioxamine and twenty times more effective than dopamine. nih.gov Submicromolar concentrations of (-)-Apomorphine were sufficient to completely inhibit lipid peroxidation. nih.gov Furthermore, (-)-Apomorphine significantly reduced the formation of protein carbonyls, a marker of oxidative stress that is generally less susceptible to antioxidants. nih.gov The time course of these reactions suggests that (-)-Apomorphine's primary mode of action in this context is as a radical scavenger, with its iron-chelating properties playing a less significant role. nih.gov The compound's ability to interfere with cellular redox reactions and act as a reducing agent contributes to its antioxidant effects. scispace.com
| Compound | Efficacy in Inhibiting Lipid Peroxidation | Reference |
|---|---|---|
| (-)-Apomorphine | Completely inhibits at submicromolar concentrations (0.3 µM with 2.5 µM Fe2+ and 0.6 µM with 5.0 µM Fe2+) | nih.gov |
| Desferrioxamine | Less than half as effective as (-)-Apomorphine | nih.gov |
| Dopamine | Twenty times less effective than (-)-Apomorphine | nih.gov |
A pivotal aspect of (-)-Apomorphine's neuroprotective profile is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. nih.gov This transcription factor is a master regulator of cellular defense against oxidative stress, orchestrating the expression of numerous cytoprotective genes. frontiersin.org Both the R(-) and S(+) enantiomers of apomorphine (B128758) have been shown to activate the Nrf2-ARE pathway with similar potency. nih.gov This activation leads to the induction of downstream target genes, including heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO1). nih.gov
Neuroinflammation, largely mediated by the activation of microglial cells, is a key contributor to the pathogenesis of neurodegenerative diseases. nih.gov Preclinical studies have shown that (-)-Apomorphine can effectively mitigate microglial reactivity. nih.gov In a model where murine microglia were activated by exposure to A53T mutant α-synuclein, a protein implicated in Parkinson's disease, (-)-Apomorphine enantiomers were found to decrease this induced microgliosis. nih.gov
This anti-inflammatory action is mediated through the activation of the NRF2 signaling pathway. nih.gov By stimulating this pathway, (-)-Apomorphine leads to a reduction in the pro-inflammatory state of microglia and restores their phagocytic activity. nih.gov The crucial role of NRF2 in this process was confirmed by experiments where suppressing NRF2 recruitment or silencing the Nfe2l2 gene (which encodes Nrf2) abolished or significantly diminished the anti-inflammatory effects of (-)-Apomorphine. nih.gov These findings suggest that (-)-Apomorphine can modulate the neuroinflammatory response by targeting microglial activation. nih.gov
Ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation, has been implicated in various neurological disorders. (-)-Apomorphine has emerged as a potent inhibitor of ferroptosis. researchgate.netresearchgate.net In studies using fibroblasts from patients with mitochondrial diseases, (-)-Apomorphine was shown to prevent ferroptotic cell death. researchgate.netresearchgate.net
The anti-ferroptotic mechanism of (-)-Apomorphine involves the significant downregulation of prostaglandin-endoperoxide synthase 2 (PTGS2), a key gene in ferroptosis-related inflammation, and the suppression of lipid peroxide accumulation to an extent comparable to other known ferroptosis inhibitors. researchgate.netresearchgate.net Notably, this anti-ferroptotic effect appears to be independent of its dopaminergic receptor agonist activity. researchgate.netresearchgate.net These findings highlight a novel neuroprotective mechanism of (-)-Apomorphine in cellular models of neuronal stress.
| Marker | Effect of (-)-Apomorphine | Reference |
|---|---|---|
| PTGS2 | Significant downregulation | researchgate.netresearchgate.net |
| Lipid Peroxide Accumulation | Suppression comparable to other ferroptosis inhibitors | researchgate.netresearchgate.net |
(-)-Apomorphine has been shown to stimulate the synthesis and release of several neurotrophic factors, which are crucial for neuronal survival and function. In cultured astrocytes, (-)-Apomorphine robustly induces the expression of Fibroblast Growth Factor-2 (FGF-2) in a concentration- and time-dependent manner. nih.govpsu.edu This effect is mediated through the activation of dopamine receptors, as S-APO, a derivative lacking dopamine receptor agonist activity, did not alter FGF-2 levels. nih.govpsu.edu Treatment with (-)-Apomorphine leads to an increase in both FGF-2 protein and mRNA levels, as well as enhanced release of FGF-2 into the extracellular space. nih.govpsu.edu
Beyond FGF-2, (-)-Apomorphine also increases the expression of other trophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), in both mesencephalic and striatal neuronal cultures. nih.gov This upregulation of multiple growth factors contributes to the survival-promoting effects of (-)-Apomorphine on dopaminergic neurons. nih.govnih.gov
Emerging research has pointed to the role of (-)-Apomorphine in regulating neuronal metabolic homeostasis, particularly in the context of insulin (B600854) signaling. In a triple transgenic mouse model of Alzheimer's disease (3xTg-AD), treatment with (-)-Apomorphine was found to improve neuronal insulin resistance. nih.govresearchgate.net
A key finding is that (-)-Apomorphine increases the protein levels of Insulin-Degrading Enzyme (IDE), a major enzyme responsible for the degradation of amyloid-β. nih.govfujita-hu.ac.jpnih.gov In the brains of 3xTg-AD mice, IDE levels were further increased by (-)-Apomorphine treatment. nih.govresearchgate.net Additionally, (-)-Apomorphine treatment led to a significant decrease in the levels of two types of serine-phosphorylated insulin receptor substrate-1 (IRS-1), pS616 and pS636/639, which are markers of insulin resistance. nih.govresearchgate.net These findings suggest that (-)-Apomorphine can modulate neuronal metabolic processes by enhancing insulin signaling and promoting the activity of Aβ-degrading enzymes. researchgate.net
Studies on Oxidative Metabolism and Neurotoxicity Mechanisms
(-)-Apomorphine possesses a catechol group that is highly susceptible to oxidation. nih.gov This characteristic is central to both its therapeutic actions and potential neurotoxic effects. The process of autoxidation, particularly in aqueous solutions, leads to the formation of various derivatives that can have significantly different biological activities compared to the parent compound. nih.govnih.gov
Characterization of Apomorphine Oxidation Products (e.g., 8-oxo-apomorphine-semiquinone)
The oxidation of (-)-apomorphine is a complex process influenced by factors such as pH, light, and oxygen exposure. nih.govuc.ptnih.gov The initial step involves the oxidation of the catechol moiety to form an electrophilic quinone. nih.govuc.pt This quinone is unstable and can undergo further reactions. One of the key and most studied oxidation derivatives is 8-oxo-apomorphine-semiquinone (8-OASQ). nih.govresearchgate.netscielo.br
Electrochemical studies have revealed that the oxidation mechanism is strongly pH-dependent. uc.pt In highly acidic conditions, the oxidation of the catechol group is the primary reaction. As the pH increases, oxidation of the tertiary amine group can also occur. uc.pt Research has identified oxoapomorphine as a major degradation product in solutions below pH 7. nih.gov The oxidation process can ultimately lead to the formation of a melanin-like polymer, which is observed as a green or dark discoloration in apomorphine solutions. nih.gov The synthesis of various apomorphine derivatives has been crucial in identifying the different anodic oxidation peaks related to the catechol and tertiary amine groups, providing a clearer understanding of these transformation pathways. uc.ptresearchgate.net
Comparative Analysis of Parent Compound and Metabolite Biological Activities
Preclinical studies have demonstrated a stark contrast between the biological activities of (-)-apomorphine and its oxidized metabolite, 8-OASQ. nih.govscielo.br While apomorphine exhibits certain protective effects in vitro, its metabolite 8-OASQ is associated with cytotoxic and genotoxic actions. nih.govresearchgate.net This divergence suggests that the neurotoxic potential attributed to apomorphine may be mediated, at least in part, by its oxidation products. nih.govscielo.br
A comparative summary of their activities is presented below.
| Activity | (-)-Apomorphine | 8-oxo-apomorphine-semiquinone (8-OASQ) | Reference(s) |
| In Vitro Mutagenicity | Antimutagenic effects | Displays oxidative and frameshift mutagenic activities | nih.govresearchgate.net |
| In Vitro Cytotoxicity | Antioxidant effects | Cytotoxic effects | nih.govresearchgate.net |
| Induction of Stereotypy | Induces stereotyped behaviors in mice | Fails to induce stereotyped behaviors in mice | nih.govscielo.br |
| Memory Impairment | Impairs memory for aversive training in rats | Impairs memory for aversive training in rats (different dose-response pattern) | nih.govcapes.gov.br |
These findings underscore the differential effects of the parent compound and its metabolite. The antioxidant and antimutagenic properties of apomorphine observed in vitro contrast sharply with the cytotoxic and mutagenic profile of 8-OASQ. nih.gov
Investigation of DNA Damage Induction in Brain Tissue Models
The potential for (-)-apomorphine and its metabolites to cause genetic damage has been investigated in animal models. Studies utilizing the single-cell gel electrophoresis (Comet) assay have provided direct evidence of DNA damage in brain tissue following systemic administration of these compounds. researchgate.netnih.gov
Research in mice demonstrated that 8-OASQ induces a significant increase in DNA damage in brain tissue at 1 and 3 hours post-treatment. nih.gov This effect was not observed at the 24-hour time point. nih.gov In the same study, the parent compound, (-)-apomorphine, also induced a slight, but noticeable, increase in the frequency of brain DNA damage, but this was observed at the 3-hour mark after treatment. nih.gov These results suggest that both the parent drug and its oxidized derivative possess genotoxic activity in brain tissue, with the metabolite showing a more potent and rapid effect. nih.gov The observed DNA damage, which can include strand breaks, is thought to be a consequence of oxidative stress induced by these compounds. researchgate.net
Evaluation of Neurochemical and Neurobehavioral Alterations by Oxidized Metabolites
The neurobehavioral effects of oxidized apomorphine metabolites have been shown to be distinct from those of (-)-apomorphine itself. Studies in rats were conducted to evaluate the effects of 8-OASQ on memory and other behaviors. capes.gov.brnih.gov
Both (-)-apomorphine and 8-OASQ were found to impair short- and long-term retention in an inhibitory avoidance task, indicating a negative impact on memory. capes.gov.brnih.gov However, the two compounds displayed different dose-response patterns. nih.gov Crucially, while (-)-apomorphine dose-dependently impaired the habituation of rats to a novel environment, 8-OASQ had no such effect. capes.gov.brnih.gov Furthermore, these memory-impairing effects were not due to non-specific behavioral changes, as neither compound affected footshock reactivity or general exploratory behavior in an open field test. capes.gov.br
A significant finding is that 8-OASQ fails to induce the stereotyped behaviors typically associated with apomorphine and other dopamine agonists. scielo.br This suggests that while the neurobehavioral effects of (-)-apomorphine are likely mediated by its action on D1 and D2 dopamine receptors, the cognitive deficits induced by 8-OASQ may occur through different molecular mechanisms that are independent of dopamine receptor activation. scielo.br
Preclinical Behavioral and Electrophysiological Assessments in Animal Models
The behavioral effects of (-)-apomorphine have been extensively studied in animal models, particularly rodents, to understand its impact on motor control and related behaviors. These studies are foundational to characterizing its dopamine agonist properties.
Modulation of Locomotor Activity and Stereotyped Behaviors in Rodents
The administration of (-)-apomorphine in rodents elicits distinct, dose-dependent effects on locomotor activity and stereotyped behaviors. oup.com
At lower doses, generally considered below 0.5 mg/kg, (-)-apomorphine tends to inhibit locomotor activity. oup.com This effect is attributed to a preferential action at presynaptic D2-like autoreceptors, which function to suppress endogenous dopamine release through a negative feedback mechanism. oup.com
Conversely, at higher doses, (-)-apomorphine stimulates motor activity and induces a range of stereotyped behaviors. oup.com These behaviors are characterized by repetitive, purposeless movements such as sniffing, licking, gnawing, and climbing. oup.comnih.gov This hyperactivity and stereotypy result from the direct stimulation of postsynaptic D1-like and D2-like dopamine receptors in the forebrain. oup.comnih.gov The direct agonist action of apomorphine can lead to a restricted and perseverative behavioral pattern, as it activates dopamine receptors independently of the normal physiological firing patterns of dopaminergic neurons. nih.gov
Repeated administration of (-)-apomorphine can lead to behavioral sensitization, where the locomotor-activating effects become progressively greater with each injection. nih.gov This sensitization has been shown to develop with various inter-injection intervals (e.g., one, three, and seven days) and can be long-lasting. nih.gov Interestingly, in some studies, while sensitization to locomotor activity was observed, the intensity of stereotypic behavior did not significantly change with repeated injections, suggesting that separate neural pathways may mediate these two effects. nih.gov
| Dose Range | Primary Behavioral Effect | Primary Mechanism of Action | Reference(s) |
| Low Doses (<0.5 mg/kg) | Inhibition of locomotor activity | Preferential stimulation of presynaptic D2 autoreceptors, reducing dopamine release. | oup.com |
| High Doses | Increased locomotor activity and induction of stereotyped behaviors (sniffing, licking, gnawing, climbing). | Direct stimulation of postsynaptic D1-like and D2-like receptors. | oup.comnih.gov |
Assessment of Sensorimotor Gating Deficits (e.g., Prepulse Inhibition)
(-)-Apomorphine hydrochloride hydrate (B1144303), a potent non-selective dopamine agonist, has been extensively utilized in preclinical research to model sensorimotor gating deficits, which are characteristic of certain neuropsychiatric disorders like schizophrenia. The primary paradigm for assessing these deficits is Prepulse Inhibition (PPI), a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong, startling stimulus. Deficient PPI is thought to represent an inability to filter out irrelevant sensory information.
In animal models, systemic administration of apomorphine reliably disrupts PPI, an effect considered to be a pharmacological model of the sensorimotor gating deficits observed in schizophrenia. nih.govnih.gov This disruption is mediated by the activation of dopamine systems. nih.gov However, the effects of apomorphine on PPI are not uniform across all preclinical models, with significant variability observed between different rat strains. For instance, some studies have reported that apomorphine attenuates PPI in Wistar rats but has no effect in Sprague-Dawley rats. nih.gov Conversely, other research suggests that Sprague-Dawley rats are, in fact, more sensitive to the PPI-disruptive effects of apomorphine compared to Wistar strains. researchgate.netnih.gov These strain-dependent differences highlight the importance of genetic factors in the modulation of dopaminergic regulation of sensorimotor gating. nih.govresearchgate.net
Further investigation in C57BL/6 mice revealed that apomorphine not only diminished PPI but also paradoxically enhanced the reactivity to the prepulse stimulus itself. nih.gov This suggests that the disruption of PPI by apomorphine may not simply be due to a reduced perception of the prepulse, but could involve a more complex mechanism such as enhanced distractibility. nih.gov The disruptive effects of apomorphine on PPI can be reversed by antipsychotic medications. For example, pretreatment with the D2 receptor antagonist haloperidol (B65202) has been shown to fully antagonize the effects of apomorphine on both PPI and prepulse reactivity. nih.gov Notably, the potency of various antipsychotic drugs in reversing apomorphine-induced PPI deficits in rats has been shown to correlate strongly with their clinical efficacy in treating schizophrenia. nih.gov
Table 1: Effects of (-)-Apomorphine on Prepulse Inhibition (PPI) in Various Animal Models
| Animal Model | Effect on PPI | Key Findings |
|---|---|---|
| Wistar Rats | Disruption | Apomorphine attenuated prepulse inhibition. nih.govnih.gov |
| Sprague-Dawley Rats | Variable / No Effect | Some studies report no effect on PPI nih.gov, while others report greater sensitivity to disruption compared to other strains. researchgate.netnih.gov |
| C57BL/6 Mice | Attenuation | Apomorphine attenuated PPI and enhanced reactivity to the prepulse stimulus. nih.gov |
Neurophysiological Effects on Basal Ganglia Neuronal Firing (e.g., STN, GPi)
The basal ganglia are a group of subcortical nuclei critical for motor control and are heavily modulated by dopamine. Preclinical and clinical investigations using in-vivo electrophysiology have examined the effects of apomorphine on the firing rates and patterns of neurons within key nodes of the basal ganglia, particularly the subthalamic nucleus (STN) and the internal globus pallidus (GPi), which is a major output nucleus of the circuit.
In a rodent model of Parkinson's disease, administration of apomorphine generally led to a decrease in the neuronal firing rates within the STN. mdpi.com
Beyond simple changes in firing rate, apomorphine also modulates the pattern of neuronal discharge. In both the STN and GPi of parkinsonian patients, apomorphine was found to increase the proportion of spikes occurring in bursts and to increase the prevalence of irregular firing patterns. nih.gov This shift in firing pattern, from tonic and regular to more irregular and bursty, represents a significant alteration in the nature of the information being transmitted by the basal ganglia. Concurrently, apomorphine significantly reduces the proportion of cells that exhibit tremor-related activity in both the STN and GPi, consistent with its clinical effects on parkinsonian tremor. nih.gov
Interestingly, one study combining microdialysis with electrophysiological recordings in PD patients found that while acute apomorphine administration induced clear electrophysiological changes and clinical improvement, it did not alter the extracellular concentrations of the neurotransmitters glutamate (B1630785) and GABA in the GPi or STN. nih.gov This suggests that the immediate therapeutic effects of apomorphine may be mediated by the direct activation of dopamine receptors located on the output nuclei themselves, rather than by causing large-scale changes in amino acid neurotransmitter release within the circuit. nih.gov
Table 2: Summary of (-)-Apomorphine's Electrophysiological Effects on Basal Ganglia Nuclei
| Nucleus | Subject Group | Effect on Firing Rate | Effect on Firing Pattern |
|---|---|---|---|
| STN | Parkinson's Patients | No overall change; decreased in tremor cells and during dyskinesia. nih.gov | Increased burst firing and irregularity. nih.gov |
| STN | Rodent Model of PD | Decreased. mdpi.com | Not specified. |
| GPi | Parkinson's Patients | Decreased. nih.govnih.gov | Increased burst firing and irregularity. nih.gov |
| GPe | Parkinson's Patients | Increased. nih.gov | Not specified. |
Cognitive and Memory Paradigms in Animal Models of Neurological Conditions
The role of (-)-apomorphine in cognitive and memory processes has been investigated in various animal models of neurological conditions, yielding complex and sometimes contradictory results. The outcome appears to be highly dependent on the specific animal model used (e.g., modeling dementia vs. healthy subjects) and the cognitive domains being assessed.
In models relevant to dementia and Alzheimer's disease, apomorphine has demonstrated beneficial effects. In a rat model of dementia induced by the cholinergic antagonist scopolamine, apomorphine administration prevented impairments in both short-term and long-term memory, as assessed by the Morris Water Maze (MWM). nih.govnih.gov These effects were accompanied by the restoration of antioxidant enzyme activities and a reversal of the scopolamine-induced decrease in brain biogenic amines. nih.govnih.gov Similarly, in aged rats, which serve as a natural model of cognitive decline, apomorphine significantly mitigated age-related memory impairments in the MWM task. nih.gov In the 3xTg-AD mouse model of Alzheimer's disease, long-term administration of apomorphine improved memory function at both early and late stages of the disease pathology. nih.gov This cognitive enhancement was associated with an increase in insulin-degrading enzyme (IDE) levels and a reduction in markers of neuronal insulin resistance, suggesting a potential mechanism for its therapeutic effect. nih.gov
In contrast, studies using healthy adult animals have reported detrimental effects of apomorphine on cognition. Chronic administration of apomorphine to adult mice was found to impair spatial learning and long-term memory in the MWM task. nih.govnih.gov These cognitive deficits were associated with increased markers of oxidative stress, an inflammatory response (more reactive astrocytes), and a reduction in the total dendritic length of pyramidal neurons in the CA1 region of the hippocampus. nih.gov
The use of apomorphine in animal models of schizophrenia is primarily focused on mimicking positive-like symptoms, such as deficits in sensorimotor gating. mdpi.com While cognitive impairments are a core feature of schizophrenia, the direct effects of apomorphine on learning and memory within these specific models are less consistently reported and can be confounded by its effects on motor activity.
Table 3: Effects of (-)-Apomorphine on Cognition and Memory in Different Animal Models
| Animal Model | Neurological Condition | Cognitive Task | Outcome |
|---|---|---|---|
| Scopolamine-treated Rats | Dementia | Morris Water Maze | Prevented short- and long-term memory impairment. nih.govnih.gov |
| Aged Rats | Age-related Decline | Morris Water Maze | Mitigated memory impairments. nih.gov |
| 3xTg-AD Mice | Alzheimer's Disease | Not specified | Improved memory function. nih.gov |
| Healthy Adult Mice | None (Healthy) | Morris Water Maze | Impaired spatial learning and long-term memory. nih.govnih.gov |
In Vitro and Ex Vivo Electrophysiology of Neuronal Circuits
In vitro and ex vivo electrophysiological studies allow for a detailed examination of the effects of (-)-apomorphine on the fundamental properties of neuronal circuits, such as synaptic transmission and plasticity, independent of systemic influences. These investigations have revealed that apomorphine exerts complex, often inhibitory, actions on the cellular correlates of learning and memory.
A key finding from studies using brain slice preparations is that apomorphine can impair synaptic plasticity. In ex vivo hippocampal slices from adult mice, apomorphine was shown to fully impair long-term potentiation (LTP) at the synapses between CA3 and CA1 neurons. researchgate.net LTP is a cellular mechanism widely considered to be a substrate for learning and memory, and its impairment aligns with the cognitive deficits observed in some behavioral studies with apomorphine. researchgate.net This detrimental effect on plasticity is not limited to the hippocampus; studies exploring plasticity in the human motor cortex have shown that apomorphine has a general inhibitory effect on both LTP-like and long-term depression (LTD)-like plasticity. nih.gov
While apomorphine clearly alters the electrophysiological activity of neurons within the basal ganglia in vivo, these changes are not necessarily accompanied by alterations in the release of major neurotransmitters. An ex vivo analysis of tissue from parkinsonian patients showed that acute apomorphine administration did not change the extracellular concentrations of glutamate or GABA in the GPi and STN, despite inducing clear electrophysiological and clinical effects. nih.gov This finding supports the hypothesis that apomorphine's primary mechanism involves the direct modulation of postsynaptic dopamine receptor activity on target neurons within these circuits, rather than altering presynaptic neurotransmitter release. nih.gov
Advanced Analytical and Computational Methodologies in Apomorphine Research
Spectroscopic and Chromatographic Techniques for Compound Characterization and Metabolite Profiling
The precise characterization and quantification of (-)-Apomorphine and its metabolites in biological matrices are foundational to understanding its pharmacology. A variety of spectroscopic and chromatographic methods are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of apomorphine (B128758) in plasma and brain tissue. nih.govresearchgate.netdergipark.org.tr Methods have been developed using C18 columns with isocratic elution, often involving a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile. researchgate.net Detection is commonly achieved using UV detectors, with wavelengths around 272 nm being effective. dergipark.org.trresearchgate.net For enhanced sensitivity, especially for low-level determination in plasma, fluorescence detection can be utilized (excitation at 270 nm, emission at 450 nm), allowing for a limit of quantitation in the picogram per milliliter range. nih.gov The stability and specificity of these HPLC methods are critical for reliable pharmacokinetic studies. nih.gov
Gas Chromatography (GC) has also been applied for apomorphine determination in plasma. nih.gov This method typically involves an extraction step, derivatization (e.g., with heptafluorobutyric anhydride), and analysis on columns like 3% OV-17 with flame ionization detection. nih.gov GC methods have demonstrated the capability to resolve apomorphine from its primary monomethyl ether metabolites, apocodeine and isoapocodeine. nih.gov
Spectroscopic methods such as Proton Nuclear Magnetic Resonance (¹H NMR) and mass spectrometry are also cited as important tools for the structural elucidation and analysis of apomorphine. dergipark.org.tr Electrochemical studies have been used to understand the oxidation pathways of apomorphine, identifying the roles of the catechol and tertiary amine groups, which is crucial for understanding its stability and biological interactions. researchgate.net
| Analytical Method | Sample Matrix | Key Parameters | Detection Method | Application |
| HPLC | Plasma, Brain Tissue | C18 column, isocratic elution (e.g., phosphate buffer/acetonitrile) | UV (272 nm), Fluorescence (Ex: 270 nm, Em: 450 nm) | Quantification, Pharmacokinetic studies |
| Gas Chromatography | Plasma | Derivatization (heptafluorobutyric anhydride), 3% OV-17 column | Flame Ionization Detection (FID) | Quantification, Metabolite separation |
| ¹H NMR | Bulk Drug/Formulations | - | - | Structural characterization |
| Mass Spectrometry | Various | Coupled with LC | - | Structural elucidation, Metabolite identification |
| Voltammetry | Solution | - | - | Oxidation pathway analysis |
Radioligand Binding and Autoradiography for Receptor Distribution and Quantification
Radioligand binding assays and autoradiography are powerful techniques to map the distribution and quantify the density of receptors to which (-)-Apomorphine binds, primarily dopamine (B1211576) receptors. nih.gov These methods utilize radiolabeled forms of apomorphine or related ligands.
Autoradiography with tritiated ([³H]) apomorphine or its analogs, such as [³H]N-n-propylnorapomorphine ([³H]NPA), has been used to visualize the precise distribution of dopamine D2 receptors in brain tissue sections. nih.govnih.gov Studies in human and rat brains have shown the highest densities of these binding sites in key areas of the dopaminergic system, including the caudate nucleus, putamen, globus pallidus, and nucleus accumbens. nih.govnih.gov Quantitative autoradiography allows for the measurement of receptor density in discrete brain regions. fz-juelich.de
Radioligand binding assays on neural membranes or cultured cells provide quantitative data on the affinity and density of binding sites. nih.govnih.gov Saturation experiments with radiolabeled ligands determine the equilibrium dissociation constant (Kd), a measure of affinity, and the maximum binding capacity (Bmax), reflecting receptor density. nih.govnih.gov For [³H]-apomorphine binding in the rat corpus striatum, a half-maximal saturation concentration of about 1 nM and a maximal capacity of 180 fmol/mg of protein have been reported. nih.gov Competition binding assays, where unlabeled apomorphine competes with a radioligand, are used to determine its binding affinity (Ki). monash.eduguidetopharmacology.orgrsc.org Such studies confirm apomorphine's high affinity for D2-like dopamine receptors. guidetopharmacology.org
Positron Emission Tomography (PET), an in vivo imaging technique, has also been used to study dopamine receptor occupancy by apomorphine in nonhuman primates, comparing its effects on the binding of both agonist and antagonist radioligands like [11C]MNPA and [11C]raclopride. nih.gov
| Technique | Radioligand Example | Key Findings | Application |
| Autoradiography | [³H]Apomorphine, [³H]NPA | High receptor density in striatum, nucleus accumbens. Visualized D2 and D3 sites. nih.gov | Mapping receptor distribution in brain tissue. nih.gov |
| Radioligand Binding | [³H]Apomorphine | Determined Kd (~1 nM) and Bmax (~180 fmol/mg protein) in rat striatum. nih.gov | Quantifying receptor affinity and density. nih.gov |
| PET Imaging | [11C]raclopride, [11C]MNPA | Measured in vivo D2/D3 receptor occupancy by apomorphine. nih.gov | In vivo assessment of receptor binding. |
In Vitro and Cell-Based Functional Assays
In vitro and cell-based assays are essential for dissecting the molecular mechanisms and cellular consequences of (-)-Apomorphine's interaction with its targets.
Reporter gene assays are commonly used to study the activation of G-protein coupled receptors (GPCRs) and subsequent signaling cascades. While direct reporter gene assay data for apomorphine is not detailed in the provided context, its known mechanism as a dopamine agonist that modulates intracellular signaling pathways like the Nrf2-ARE pathway makes such assays highly relevant. mdpi.comnih.gov Studies have investigated apomorphine-induced gene expression changes in cell models, identifying significantly affected pathways, including the TGF-beta signaling pathway and the endoplasmic reticulum (ER) protein processing pathway, using techniques like signaling pathway impact analysis (SPIA). aimspress.comaimspress.com These analyses provide insights into the molecular functions of apomorphine beyond simple receptor agonism. aimspress.com
The effects of (-)-Apomorphine on neuronal health and plasticity are investigated using various neural cell lines. sigmaaldrich.com
Neurite outgrowth assays, often performed in cell lines like PC12, are used to assess the potential of compounds to promote neuronal development and regeneration. mdpi.comsigmaaldrich.com Studies have shown that apomorphine can enhance neurite outgrowth, an effect mediated by the activation of the Nrf2 pathway. mdpi.com One study demonstrated that apomorphine exhibited a maximal efficacy (Emax) of approximately a 10-fold increase in neurite outgrowth compared to the control at a concentration of 1 µM. mdpi.comnih.gov
Cell viability and cytotoxicity assays are crucial for determining the concentration-dependent effects of apomorphine. neuroproof.comthermofisher.com Colorimetric assays (e.g., MTS, WST-8) are used to measure the number of viable cells. neuroproof.comjst.go.jp Studies on rat glioma C6 cells and primary neurons have shown that apomorphine-induced cytotoxicity is concentration- and time-dependent, with an ED50 of about 200 µM on C6 cells after 48 hours. nih.govresearchgate.net This toxicity is linked to oxidative stress resulting from its autoxidation. nih.govresearchgate.net In other models, such as MPP+-treated SH-SY5Y cells, apomorphine's effects on gene expression related to cell cycle and signaling pathways are studied to understand its role in neuroprotection. aimspress.com
| Assay Type | Cell Line | Endpoint Measured | Key Finding with Apomorphine |
| Neurite Outgrowth | PC12 | Length/number of neurites | Enhanced neurite outgrowth via Nrf2 activation; Emax ~10-fold increase at 1 µM. mdpi.comnih.gov |
| Cell Viability (Cytotoxicity) | C6 Glioma | Cell survival (WST-8) | ED50 of ~200 µM after 48 hours; toxicity linked to oxidative stress. nih.gov |
| Gene Expression Analysis | SH-SY5Y | mRNA levels | Perturbation of TGF-beta and ER protein processing pathways. aimspress.com |
Primary cell cultures provide a more physiologically relevant system for studying neurobiological effects compared to immortalized cell lines. xiahepublishing.commdpi.com
Primary cultures of neurons have been used to investigate apomorphine-induced cytotoxicity, confirming that it results from intracellular oxidative stress. nih.govresearchgate.net These models are also used to study its neuroprotective effects against toxins. For instance, apomorphine has been shown to protect cultured cortical neurons from zinc-induced neurotoxicity. jst.go.jp
Primary glial cell cultures, particularly astrocytes, are used to study the indirect neuroprotective effects of apomorphine. mdpi.com Research has demonstrated that apomorphine stimulates the synthesis and release of neurotrophic factors, such as nerve growth factor (NGF) and glial cell line-derived neurotrophic factor (GDNF), in cultured mouse astrocytes. nih.gov After 24-hour incubation, NGF and GDNF levels in the culture medium increased significantly. nih.gov Furthermore, apomorphine modulates the expression of fibroblast growth factor-2 (FGF-2) in astrocytic cultures, an effect mediated by the activation of both D1 and D2 receptors and their respective signaling pathways (PKA and MAPK). psu.edu Co-cultures of primary motor neurons and astrocytes have been used to show that Nrf2 activators like the S(+) enantiomer of apomorphine can protect motor neurons from oxidative stress-induced cell death. nih.gov
Computational Chemistry and Structural Biology Approaches
Computational methods are increasingly used to understand the interaction of (-)-Apomorphine with its receptor targets at an atomic level and to guide the design of new analogs. nanobioletters.com
Molecular docking is a key computational technique used to predict the binding conformation and affinity of a ligand to its receptor. nanobioletters.comresearchgate.net Studies have docked apomorphine into homology models of dopamine receptors (e.g., D2High and D2Low states) to investigate its binding interactions. nih.govacs.org These models help to identify key amino acid residues, such as Asp114 in the D2 receptor, that form crucial hydrogen bonds with the ligand. researchgate.net Docking studies have also explored apomorphine's interaction with other receptors, such as the mu-opioid receptor, providing insights into its broader pharmacological profile. nanobioletters.comresearchgate.net The binding energy of apomorphine with the B chain of the mu-opioid receptor was calculated to be as low as -7.81 Kcal/mol for the most stable conformation. nanobioletters.com
These computational approaches, combined with structural biology data, are vital for understanding the structure-activity relationships (SAR) and structure-functional-selectivity relationships (SFSR) of apomorphine and its derivatives. nih.gov This knowledge is critical for designing novel, biased ligands that may selectively activate specific signaling pathways to achieve better therapeutic outcomes. nih.gov
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (-)-apomorphine, this methodology is crucial for understanding its interaction with various receptors, particularly dopamine receptors.
Recent studies have employed molecular docking to elucidate the binding modes of (-)-apomorphine at dopamine D2 receptors (D2R). These computational models help identify the key amino acid residues within the receptor's binding pocket that interact with the drug. researchgate.net For instance, docking studies have revealed specific hydrogen bonds and hydrophobic interactions that stabilize the (-)-apomorphine-D2R complex. researchgate.net This information is invaluable for understanding the molecular basis of its agonist activity.
Furthermore, ligand-receptor interaction modeling extends beyond static pictures, providing insights into the dynamic nature of the binding process. These models can help differentiate between the binding of agonists like (-)-apomorphine and antagonists, and even between different affinity states of the same receptor, such as the high-affinity (D2High) and low-affinity (D2Low) states of the D2 receptor. nih.govacs.org The calculated dissociation constants from these models often correlate well with experimental data, validating their predictive power. nih.govacs.org
A 2024 study also explored the interaction of apomorphine with the mu-opioid receptor using molecular docking. nanobioletters.comresearchgate.net The study aimed to understand the compound's potential psychoactive activity by analyzing its binding affinity and interactions with this receptor. nanobioletters.comresearchgate.net The binding energies for different conformations of apomorphine with the mu-opioid receptor were calculated, with the lowest binding energy indicating the most stable conformation. nanobioletters.com
Below is a table summarizing the binding energies of different conformations of (-)-Apomorphine with the B chain of the mu-opioid receptor from a site-specific docking study.
| Conformation | Binding Energy (Kcal/mol) |
| 1 | -6.4 |
| 2 | -7.29 |
| 3 | -6.8 |
| 4 | -5.2 |
| 5 | -7.5 |
| 6 | -7.4 |
| 7 | -6.64 |
| 8 | -7.27 |
| 9 | -7.81 |
| 10 | -7.3 |
Data sourced from a 2024 study on the molecular docking of Apomorphine with the Mu-Opioid Receptor. nanobioletters.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is instrumental in performing conformational analysis of (-)-apomorphine and understanding its binding kinetics.
Conformational analysis of (-)-apomorphine is essential as its three-dimensional shape is critical for its biological activity. Studies have utilized computational software to perform geometry optimization and identify the most stable conformation of the molecule at its minimum potential energy. researchgate.net This optimized structure represents the molecule as it is likely found in nature and serves as a crucial starting point for further computational investigations. researchgate.net
MD simulations can be used to study the stability of the (-)-apomorphine-receptor complex. For example, a 100 ns molecular dynamics simulation was used to evaluate the stability of the interaction between apomorphine and the CDK6 protein, indicating the formation of a stable ligand-protein complex. researchgate.net These simulations provide insights into the flexibility of both the ligand and the receptor, and how they adapt to each other upon binding. researchgate.net
Furthermore, MD simulations can elucidate the kinetics of binding, including the rates of association and dissociation of (-)-apomorphine from its receptor. This information is critical for understanding the duration of the drug's effect at a molecular level. By simulating the entire binding and unbinding process, researchers can gain a more complete picture of the drug-receptor interaction than is possible with static modeling alone.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Functional-Selectivity Relationship (SFSR) Analysis
Quantitative Structure-Activity Relationship (QSAR) and the more recent Structure-Functional-Selectivity Relationship (SFSR) are computational modeling approaches that correlate the chemical structure of a compound with its biological activity. researchgate.netresearchgate.net These methods are pivotal in the rational design of new drugs based on the (-)-apomorphine scaffold.
QSAR studies on apomorphine analogs aim to identify the key physicochemical properties and structural features that determine their potency and efficacy. nih.gov By analyzing a series of related compounds, QSAR models can be developed to predict the activity of novel, unsynthesized molecules. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest potential.
Research has focused on modifying three primary regions of the apomorphine scaffold to understand how these changes affect biased signaling at D1 and D2 dopamine receptors. nih.gov The goal is to develop biased agonists that selectively activate beneficial signaling pathways, such as the β-arrestin pathway, which has been linked to locomotor improvement. duke.edu
Homology Modeling and De Novo Drug Design Based on Apomorphine Scaffold
When the experimental three-dimensional structure of a target receptor is unavailable, homology modeling can be employed to build a theoretical model. This technique uses the known structure of a related protein as a template. nih.govnih.gov For dopamine receptors, which are G-protein coupled receptors (GPCRs), homology models have been crucial for enabling molecular docking and other computational studies with (-)-apomorphine. nih.govacs.org
De novo drug design, on the other hand, involves the creation of novel molecular structures from scratch, often based on the structure of the target's binding site or a known active scaffold like that of (-)-apomorphine. nih.gov Computational algorithms can generate a vast number of potential new ligands that are predicted to bind to the target receptor. These computer-generated molecules can then be synthesized and tested experimentally.
The combination of homology modeling and de novo design offers a powerful strategy for discovering novel ligands with desired properties. Starting with a homology model of a dopamine receptor subtype, researchers can use the apomorphine scaffold as a foundation to design new molecules with potentially higher affinity, selectivity, or specific functional profiles. This approach has the potential to lead to the development of next-generation therapeutics with improved efficacy and fewer side effects.
Future Directions and Conceptual Preclinical Therapeutic Exploration
Development of Highly Selective and Biased Apomorphine (B128758) Analogs for Specific Receptor Pathways
The future of apomorphine-based therapies lies in the design of analogs that can selectively activate specific intracellular signaling pathways. Traditional agonists like (-)-Apomorphine activate all possible signaling cascades upon binding to a receptor, which can lead to both therapeutic effects and unwanted side effects. nih.gov The concept of "biased agonism" aims to overcome this by developing ligands that preferentially engage a subset of a receptor's signaling repertoire. nih.govbiorxiv.org
In the context of dopamine (B1211576) receptors, particularly for conditions like Parkinson's disease, research suggests that the G-protein signaling pathway is associated with dyskinesia, while the β-arrestin pathway may contribute to therapeutic locomotor improvement. duke.edu Consequently, a major goal is the development of β-arrestin biased agonists for the D1 and/or D2 dopamine receptors, using the (-)-Apomorphine scaffold as a starting point. nih.govduke.edu The rationale is that such analogs could provide the desired motor benefits while minimizing or eliminating the risk of inducing dyskinesia. nih.gov
Preclinical research involves synthesizing novel apomorphine analogs by modifying the core structure, for instance, by adding bromine or alkyl substituents. nih.gov These new compounds are then tested in vitro to assess their functional selectivity for G-protein versus β-arrestin pathways. Early studies have identified some analogs with weak bias toward G-protein signaling at D1 receptors and others that exhibit biased antagonism at both D1 and D2 receptors. nih.gov This structure-functional-selectivity relationship (SFSR) research is critical for rationally designing the next generation of highly specific and therapeutically optimized apomorphine-based compounds. duke.eduacs.org
Table 1: Preclinical Findings on Selectivity of Apomorphine Analogs
| Compound/Analog | Receptor Target(s) | Observed Preclinical Activity | Key Finding |
|---|---|---|---|
| (R)-3 and (R)-4 (Bromine/Alkyl Analogs) | D1 Receptors | Weak bias toward G-protein signaling; no recruitment of β-arrestin 2. nih.gov | Demonstrates potential for G-protein pathway selectivity. nih.gov |
| (S)-3 and (S)-4 (Enantiomers of above) | D1 & D2 Receptors | Showed biased antagonism for β-arrestin 2. nih.gov | First study to show biased antagonism for the (S)-enantiomer of an apomorphine analog. nih.gov |
| A-86929 | D1 & D2 Receptors | Originally known as a G-protein biased D1 agonist, it was found to be a weak, arrestin-biased partial agonist at D2 receptors. biorxiv.org | Highlights the potential for compounds to have different biases at different receptor subtypes. biorxiv.org |
Elucidation of Novel Non-Dopaminergic Neurobiological Roles and Signaling Mechanisms
Studies have revealed that (-)-Apomorphine possesses antagonist properties at several serotonin (B10506) (5-HT) and adrenergic receptors. nih.gov Specifically, it acts as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, and at α2A, α2B, and α2C adrenergic receptors. nih.govdrugbank.com Conversely, it demonstrates agonist activity at 5-HT1A receptors. nih.govdrugbank.com Understanding the functional consequences of these non-dopaminergic actions is a key area of future investigation.
Beyond receptor binding, research is uncovering other neurobiological roles. Studies in animal models and cell cultures have demonstrated that (-)-Apomorphine can stimulate the synthesis and release of neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). nih.gov It has also been shown to modulate the expression of fibroblast growth factor-2 (FGF-2) in astrocytes through both D1 and D2 receptor activation. nih.gov Furthermore, the compound exhibits potent antioxidant and iron-chelating properties, which are mechanisms independent of receptor stimulation and may contribute to neuroprotective effects. mdpi.comwikipedia.org
Table 2: Non-Dopaminergic Receptor Interactions of (-)-Apomorphine
| Receptor Family | Receptor Subtype | Observed Interaction | Reference |
|---|---|---|---|
| Serotonergic | 5-HT1A | Agonist | nih.govdrugbank.com |
| 5-HT2A | Antagonist | nih.govdrugbank.com | |
| 5-HT2B | Antagonist | nih.govdrugbank.com | |
| 5-HT2C | Antagonist | nih.govdrugbank.com |
| Adrenergic | α2A, α2B, α2C | Antagonist | nih.govdrugbank.com |
Advanced Preclinical Disease Models for Comprehensive Therapeutic Efficacy Evaluation
To fully explore the therapeutic potential of (-)-Apomorphine and its novel analogs, researchers are utilizing increasingly sophisticated preclinical disease models. These models aim to replicate specific aspects of human diseases more accurately, allowing for a more comprehensive evaluation of efficacy.
For Parkinson's disease (PD), the 6-hydroxydopamine (6-OHDA) lesioned rat model remains a standard for assessing dopaminergic therapies. nih.gov This model is used to evaluate the ability of new apomorphine formulations and analogs to reverse motor deficits. nih.gov However, more advanced applications of these models are emerging. For example, preclinical PD models are now being used to specifically differentiate the signaling pathways responsible for therapeutic motor improvement versus side effects like dyskinesia. duke.edu
Future preclinical work is also expanding to models of non-motor symptoms associated with neurodegenerative diseases. There is growing interest in using animal models to investigate the potential anti-amyloid effects of apomorphine, which could have implications for treating PD dementia or even Alzheimer's disease. nih.gov Furthermore, mouse models are being employed to study the effects of apomorphine on brain regions not primarily involved in motor control, such as the hippocampus, to understand its impact on learning, memory, and cognitive function. science.govresearchgate.net These advanced models are crucial for exploring apomorphine's potential beyond motor symptom relief.
Investigation of Pharmacological Modulation of Neuroplasticity and Brain Circuitry
Dopamine is a critical modulator of neuroplasticity, the brain's ability to reorganize itself, which underlies learning and memory. nih.govresearchgate.net Preclinical and experimental studies are investigating how (-)-Apomorphine influences these fundamental processes.
Research using non-invasive brain stimulation techniques in humans has shown that (-)-Apomorphine can have an inhibitory effect on both long-term potentiation (LTP)-like and long-term depression (LTD)-like plasticity in the motor cortex. nih.govresearchgate.net This suggests a complex, and in some contexts, detrimental effect on plasticity induction. nih.gov In animal models, studies on the hippocampus have found that non-selective dopaminergic activation with apomorphine can prevent LTP and lead to a reduction in dendritic length, indicating potential negative impacts on neuronal structure and function in brain regions associated with cognition. science.gov
Conversely, other lines of research suggest a positive influence on neuroplasticity. The ability of (-)-Apomorphine to stimulate the production of neurotrophic factors like BDNF, GDNF, and FGF-2 in preclinical models is a significant finding, as these molecules are essential for neuronal survival, growth, and synaptic plasticity. nih.gov These seemingly contradictory findings highlight the complexity of apomorphine's effects on brain plasticity, which may be dependent on the specific brain circuit, receptor subtype, and dosage. Future research aims to reconcile these observations and determine how to harness apomorphine's potential to promote beneficial neuroplastic changes.
Table 3: Preclinical and Experimental Findings on Apomorphine and Neuroplasticity
| Plasticity Mechanism | Model/Technique | Key Finding | Reference |
|---|---|---|---|
| LTP/LTD-like Plasticity | tDCS and PAS in humans | Inhibitory effect on both focal and nonfocal plasticity in the motor cortex. nih.govresearchgate.net | Suggests a predominantly presynaptic mechanism of action that can impair plasticity induction. nih.gov |
| Long-Term Potentiation (LTP) | Mouse Hippocampus | Prevents LTP and reduces dendritic length. science.gov | Indicates that non-selective dopaminergic activation may be detrimental to hippocampal plasticity. science.gov |
| Neurotrophic Factor Synthesis | Astrocyte & Neuronal Cultures | Stimulates synthesis and release of BDNF, GDNF, and FGF-2. nih.gov | Suggests a mechanism for promoting neuronal survival and plasticity. nih.gov |
Exploration of Innovative Drug Delivery Strategies in Preclinical Settings
A significant challenge with (-)-Apomorphine is its extensive first-pass metabolism, which necessitates parenteral administration. nih.gov To improve patient compliance and therapeutic efficacy, a major focus of preclinical research is the development of innovative drug delivery systems. nih.govrug.nl
A variety of advanced formulations are being explored in animal models:
Sustained-Release Subcutaneous Depots: One novel approach involves a deep eutectic-based solvent system that self-emulsifies upon subcutaneous injection. In preclinical studies using rats and pigs, this system formed a depot that entrapped apomorphine, significantly slowing its release and extending its presence in the plasma for up to 48 hours. pnas.org
Nanoparticle-Based Systems: Solid lipid nanoparticles have been developed to encapsulate apomorphine for oral administration. In 6-OHDA lesioned rats, this strategy was shown to significantly increase oral bioavailability. nih.gov Other nanoscale systems, such as nanobubbles, have also been formulated and have demonstrated sustained-release profiles in preclinical testing. nih.gov
Non-Invasive Routes: Researchers are actively investigating less invasive delivery methods. Preclinical development is underway for formulations intended for sublingual, intranasal, and transdermal (pump-patch) administration, aiming to provide rapid onset of action without the need for injections. nih.govresearchgate.netyoutube.com
These preclinical investigations are essential for overcoming the pharmacokinetic limitations of (-)-Apomorphine and paving the way for more patient-friendly and effective therapeutic options in the future. rug.nl
Table 4: Innovative Apomorphine Delivery Systems in Preclinical Development
| Delivery System | Administration Route | Preclinical Model | Key Advantage/Finding |
|---|---|---|---|
| Self-Emulsifying Depot | Subcutaneous | Rats and Pigs | Extended plasma concentration for up to 48 hours, enabling less frequent dosing. pnas.org |
| Solid Lipid Nanoparticles | Oral | 6-OHDA Rats | Increased oral bioavailability by 12-13 times. nih.gov |
| Perfluorocarbon Nanobubbles | Not Specified | In Vitro | Demonstrated delayed and sustained-release profiles. nih.gov |
| Sublingual Film (e.g., APL-130277) | Sublingual | (Moved to clinical) | Development based on preclinical work to create a non-invasive, on-demand treatment. researchgate.netnih.gov |
Comprehensive Understanding of Stereochemical Influence on Pharmacological Efficacy and Neurobiology
(-)-Apomorphine is the (R)-enantiomer of the apomorphine molecule. The stereochemistry of the compound is critical to its pharmacological activity, and understanding the distinct properties of its different isomers is a key aspect of ongoing research. nih.gov
Preclinical studies have definitively shown that the two primary enantiomers, R(-)-apomorphine and S(+)-apomorphine, have different and, in some ways, opposing effects at dopamine receptors.
R(-)-Apomorphine: This is the therapeutically active isomer. It acts as a potent agonist at presynaptic dopamine receptors, effectively inhibiting the release of neurotransmitters like dopamine and acetylcholine (B1216132). nih.gov
S(+)-Apomorphine: This isomer is essentially devoid of agonist activity at the same presynaptic dopamine receptors. nih.gov Instead, it acts as a competitive antagonist, blocking the inhibitory actions of the R(-) isomer. nih.govnih.gov The S(+) isomer has a significantly lower affinity for these receptors compared to its R(-) counterpart. nih.gov
This stereochemical distinction is fundamental. The presence of the S(+) isomer can antagonize the effects of the active R(-) isomer. nih.gov Interestingly, recent studies have also revealed that the S(+) enantiomer of certain apomorphine analogs can exhibit biased antagonism, a nuanced form of receptor modulation. nih.gov Beyond receptor pharmacology, research has also indicated that both the (R)- and (S)-enantiomers are potent iron chelators, suggesting that some neurobiological effects may not be stereospecific. wikipedia.org A thorough understanding of these stereochemical influences is vital for synthesizing pure, effective compounds and for designing novel analogs with precisely tailored pharmacological profiles. acs.org
Table 5: Comparison of Apomorphine Stereoisomers in Preclinical Models
| Property | R(-)-Apomorphine | S(+)-Apomorphine | Reference |
|---|---|---|---|
| Activity at Presynaptic Dopamine Receptors | Potent Agonist | Competitive Antagonist | nih.gov |
| Intrinsic Activity (Neurotransmitter Release) | Inhibits dopamine and acetylcholine release. nih.gov | Devoid of inhibitory action. nih.gov | nih.gov |
| Receptor Affinity | Higher affinity | ~10-fold lower affinity than the R(-) isomer. nih.gov | nih.gov |
| Biased Signaling (in Analogs) | Can show G-protein bias. nih.gov | Can show biased antagonism for β-arrestin 2. nih.gov | nih.gov |
| Iron Chelation | Potent iron chelator. wikipedia.org | Potent iron chelator. wikipedia.org | wikipedia.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
